molecular formula C22H20N2O4S2 B3208039 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide CAS No. 1049285-82-6

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B3208039
CAS No.: 1049285-82-6
M. Wt: 440.5 g/mol
InChI Key: LZIMPZCSGXQGCR-UHFFFAOYSA-N
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Description

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide is a novel organic compound that combines a benzo[d][1,3]dioxol moiety with a thiazole ring and an acetamide group

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide involves several steps. Typically, the starting material is benzo[d][1,3]dioxole, which undergoes a series of functionalization reactions to introduce the oxoethyl group, followed by thiolation to form the thiazole ring. The acetamide group is introduced via acylation, and the final compound is obtained through a condensation reaction under controlled temperature and pH conditions.

Industrial production methods: : For industrial production, the process can be scaled up using flow chemistry techniques, where the reactions are performed in a continuous flow reactor. This method allows for better control over reaction conditions, increased safety, and higher yield.

Chemical Reactions Analysis

Types of reactions: : This compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution.

Common reagents and conditions

  • Oxidation: : Reactions typically use reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Reactions can be carried out using lithium aluminum hydride or sodium borohydride in anhydrous solvents.

  • Substitution: : Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major products: : Major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide has several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis and is used in the preparation of complex molecules.

  • Biology: : The compound has shown potential as a biochemical probe for studying enzyme activities and cellular pathways.

  • Medicine: : Preliminary studies suggest it may have therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : It is explored for use in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets:

  • Molecular targets: : It interacts with enzymes and receptors involved in cellular signaling pathways.

  • Pathways involved: : The compound can modulate pathways related to oxidative stress, inflammation, and apoptosis, making it a candidate for therapeutic development.

Comparison with Similar Compounds

When compared to similar compounds, 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide stands out due to its unique structural features:

  • Structural uniqueness: : The combination of a benzo[d][1,3]dioxole moiety with a thiazole ring and an acetamide group is distinctive.

  • Similar compounds: : Other similar compounds include benzo[d][1,3]dioxole derivatives and thiazole-based molecules, but they lack the specific combination and functionalization present in this compound.

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-2-14-5-3-4-6-17(14)24-21(26)10-16-11-29-22(23-16)30-12-18(25)15-7-8-19-20(9-15)28-13-27-19/h3-9,11H,2,10,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIMPZCSGXQGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide

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